Mercury phosphate
Description
Overview of Mercury Speciation and Phosphate (B84403) Coordination Chemistry
Mercury in chemical systems typically exists in three primary oxidation states: elemental mercury (Hg(0)), mercurous mercury (Hg(I)), and mercuric mercury (Hg(II)) nih.gov. Mercurous ions commonly exist as dimers, Hg₂²⁺ nih.gov. The coordination chemistry of mercury with phosphate ions involves the formation of ionic compounds or coordination complexes, where mercury cations are bound to phosphate anions americanelements.comguidechem.comnih.govnih.gov.
Phosphate ions can play a role in mercury speciation and its chemical behavior. While some buffer systems can interfere with mercury speciation analyses, phosphate buffers have generally demonstrated minimal interference in specific studies core.ac.uk. The presence of phosphate can influence mercury's reactivity and its potential applications, affecting its solubility and interaction with other species in solution . Research has indicated that in certain biological contexts, the presence of a phosphate buffer can influence the observed mercury oxidation state, favoring Hg(I) over Hg(II) under specific experimental conditions acs.org.
Diverse Stoichiometries and Oxidation States of Mercury in Phosphate Systems
Mercury phosphates exhibit a range of stoichiometries and involve mercury in its +1 and +2 oxidation states.
Mercury(II) Phosphate: The most commonly referenced mercury(II) phosphate is mercuric phosphate, with the chemical formula Hg₃(PO₄)₂ americanelements.comguidechem.comnih.govchemicalbook.com. It is typically described as a white or yellowish powder, largely insoluble in water and alcohol but soluble in acidic solutions chemicalbook.comlookchem.comchemicalbook.com. Its molecular weight is approximately 791.71 g/mol americanelements.comguidechem.comnih.gov, and it is associated with CAS numbers 7782-66-3 and 10451-12-4 americanelements.comnih.govchemicalbook.comlookchem.comchemicalbook.com.
Mercury(I) Phosphate (Mercurous Phosphate): The stoichiometry for mercury(I) phosphate has been subject to discussion. Based on charge balance, where mercury is in the +1 oxidation state (Hg⁺) and phosphate has a -3 charge (PO₄³⁻), the formula Hg₃PO₄ is often cited brainly.com. Some literature also refers to (Hg₂)₃(PO₄)₂ as containing mercury(I) phosphate units brainly.com. This compound shares CAS number 10451-12-4 with mercuric phosphate nih.govchemicalbook.comlookchem.comchemicalbook.com. PubChem lists mercurous phosphate with the molecular formula Hg₃O₄P and a molecular weight of 696.74 chemicalbook.com.
Research into mercury coordination complexes, such as mercury(II) halide-phosphine complexes, has revealed a variety of stoichiometries (e.g., HgX₂(PBu₃)₂, Hg₂X₄(PBu₃)₂) and complex coordination environments, underscoring the diverse ways mercury can interact with ligands, including those containing phosphorus publish.csiro.au.
Historical Context of Major Discoveries in Mercury Phosphate Chemistry
Mercury, as an element, has a history stretching back to ancient civilizations, with evidence of its use found in Egyptian tombs dating to 1500 BC shef.ac.ukwikipedia.org. It was known to the ancient Chinese and Hindus before 2000 BC shef.ac.uk. Alchemists were particularly fascinated by mercury, considering it a fundamental element shef.ac.ukwikipedia.orgyoutube.com. Early chemical advancements involving mercury compounds include Humphry Davy's isolation of calcium in 1808 by electrolyzing a mixture containing mercuric oxide wikipedia.org. The discovery and study of phosphorus, beginning with Hennig Brandt in 1669, laid the groundwork for understanding phosphate chemistry youtube.comrsc.org.
While specific "major discoveries" directly pertaining to mercury phosphates as distinct compounds are not prominently highlighted in the historical record, their presence has been noted in various contexts. Historically, mercury phosphates, such as mercuric phosphate, were utilized as pesticides and disinfectants, indicating early practical, albeit often hazardous, applications lookchem.com. More recently, research has focused on analytical methods for detecting mercury in phosphate fertilizers, employing techniques like Cold Vapor Atomic Absorption Spectrometry (CVAAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ufba.br. The crystal structure of mercury(II) phosphate, Hg₃(PO₄)₂, was investigated in 1972 psu.edu. Current advanced research also explores mercury stabilization using Chemically Bonded Phosphate Ceramics (CBPC) researchgate.netresearchgate.net and detailed mercury speciation in environmental samples core.ac.ukresearchgate.netacs.orgdiva-portal.org.
Data Table: Properties of Common Mercury Phosphates
| Chemical Formula | Common Name(s) | CAS Number | Molecular Weight ( g/mol ) | Appearance | Solubility in Water | Solubility in Acids |
| Hg₃(PO₄)₂ | Mercury(II) Phosphate, Mercuric Phosphate | 7782-66-3, 10451-12-4 | ~791.71 | White to yellowish powder | Insoluble | Soluble |
| Hg₃PO₄ | Mercury(I) Phosphate, Mercurous Phosphate | 10451-12-4* | ~696.74 (Hg₃O₄P) | (Data varies) | (Data varies) | (Data varies) |
Note: CAS number 10451-12-4 is listed for both Mercury(II) Phosphate and Mercurous Phosphate in some databases.
Structure
2D Structure
Properties
IUPAC Name |
mercury(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUMSHUWKXQLDT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909022 | |
| Record name | Mercury phosphate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |
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Molecular Weight |
791.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7782-66-3, 10451-12-4 | |
| Record name | Mercury phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mercury salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010451124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury phosphate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, mercury salt | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for Mercury Phosphates
Hydrothermal Synthesis Techniques
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel called an autoclave. This technique is particularly effective for synthesizing compounds that are insoluble in common solvents or that decompose at their melting points.
Detailed procedures for the direct hydrothermal synthesis of mercury(II) orthophosphate, Hg₃(PO₄)₂, are not extensively documented in readily available scientific literature. However, it is known to form as a product of thermal decomposition of other mercury phosphate (B84403) compounds. For instance, mixed-valence mercury phosphates, upon heating to temperatures above 300°C, can disproportionate to yield Hg₃(PO₄)₂ and elemental mercury. core.ac.ukformulacionquimica.com
A documented synthesis of single crystals of mercury(I) dihydrogenphosphate, Hg₂(H₂PO₄)₂, involves a solution-based method rather than a hydrothermal one. In this procedure, mercury(II) orthophosphate (Hg₃(PO₄)₂) is dissolved in boiling concentrated phosphoric acid. The subsequent addition of methyl alcohol to the solution reduces mercury(II) to the monovalent state, leading to the formation of a heterogeneous sample containing both Hg₃(PO₄)₂ and colorless, irregular crystals of Hg₂(H₂PO₄)₂.
While this specific method is not hydrothermal, it highlights a pathway to obtaining this mercury(I) phosphate. Information regarding a specific hydrothermal synthesis route for Hg₂(H₂PO₄)₂ is not prevalent in the reviewed literature.
Hydrothermal techniques have been successfully employed to synthesize complex mixed-valence mercury phosphates containing the triangular Hg₃⁴⁺ cluster. The synthesis of (Hg₃)₃(PO₄)₄ and (Hg₃)₂(HgO₂)(PO₄)₂ is achieved through the hydrothermal treatment of microcrystalline mercury(I) pyrophosphate, (Hg₂)₂P₂O₇. core.ac.ukformulacionquimica.com
The specific products obtained are dependent on the reaction medium. When (Hg₂)₂P₂O₇ is treated in diluted phosphoric acid at 400°C, colorless crystals of (Hg₃)₃(PO₄)₄ are formed. Conversely, if the hydrothermal treatment is carried out in demineralized water at the same temperature, yellow crystals of (Hg₃)₂(HgO₂)(PO₄)₂ are produced. core.ac.ukformulacionquimica.com
| Starting Material | Reaction Medium | Temperature | Product |
| (Hg₂)₂P₂O₇ | Diluted H₃PO₄ | 400°C | (Hg₃)₃(PO₄)₄ |
| (Hg₂)₂P₂O₇ | Demineralized H₂O | 400°C | (Hg₃)₂(HgO₂)(PO₄)₂ |
These compounds are noted to disproportionate upon heating above 300°C, yielding Hg₃(PO₄)₂ and elemental mercury. core.ac.ukformulacionquimica.com
The synthesis of mercury(II) polyphosphate, Hg(PO₃)₂, has been achieved using a high-temperature melt technique. This method involves preparing single crystals from mercury(II) oxide (HgO) in an acidic polyphosphate melt. The resulting structure consists of infinite polyphosphate chains linked by Hg²⁺ ions into a three-dimensional network.
Specific details on the hydrothermal synthesis of Hg(PO₃)₂ are not readily found in the surveyed scientific literature, with the melt method being the prominently described route.
Dimercury(I) monofluorophosphate, Hg₂PO₃F, has been synthesized via a precipitation method from aqueous solutions at room temperature. The procedure involves the slow addition of a 2 x 10⁻³ M solution of ammonium (B1175870) monofluorophosphate, (NH₄)₂PO₃F, to a slightly acidified 10⁻³ M solution of mercury(I) nitrate (B79036), Hg₂(NO₃)₂. researchgate.net Single crystals can be obtained by cooling diluted aqueous solutions of these reactants from 85°C to room temperature. frontiersin.orgelectronicsandbooks.com
This compound is formed from Hg₂²⁺ units and PO₃F²⁻ tetrahedra. researchgate.net Information on a specific hydrothermal synthesis for Hg₂PO₃F is not available in the reviewed literature. Upon heating above 400°C, Hg₂PO₃F decomposes into a mixture of Hg₃(PO₄)₂ and Hg₂(P₂O₇). researchgate.net
Hydrothermal synthesis is a key method for producing novel mercury vanadium phosphate hydrates. An example is the synthesis of Hg₄₋ₓO₁₋ᵧ((VO)(PO₄)₂·H₂O). The general approach for synthesizing such complex inorganic materials involves heating the reactants in an aqueous solution within a sealed container, allowing for the crystallization of products under controlled temperature and pressure. This method facilitates the formation of unique crystal structures and compositions that may not be accessible through other synthetic routes.
Solid-State Reaction Pathways
Solid-state synthesis of mercury phosphates typically involves the thermal treatment of precursors in the absence of a solvent. A key example of this pathway is the synthesis of mercury(II) phosphate, Hg₃(PO₄)₂, through the thermal decomposition of other mercury phosphate compounds.
Detailed research has shown that this compound clusters, such as (Hg₃)₃(PO₄)₄ and (Hg₃)₂(HgO₂)(PO₄)₂, undergo disproportionation when heated. researchgate.net At temperatures exceeding 300°C, these complex phosphates decompose to yield the more stable mercury(II) phosphate (Hg₃(PO₄)₂) and elemental mercury. researchgate.net This method represents a pathway where a complex solid precursor transforms into a simpler, stable phosphate phase through the elimination of volatile components.
Another approach within this category involves high-temperature reactions in a melt. For instance, single crystals of mercury(II) polyphosphate, Hg(PO₃)₂, have been successfully prepared by reacting mercury(II) oxide (HgO) in an acidic polyphosphate melt. researchgate.net This technique, while involving a molten phase, is considered a high-temperature, solvent-free method characteristic of solid-state-like reaction conditions.
| Product | Precursor(s) | Method | Conditions | Reference(s) |
| Hg₃(PO₄)₂ | (Hg₃)₃(PO₄)₄ or (Hg₃)₂(HgO₂)(PO₄)₂ | Thermal Decomposition | T > 300°C | , researchgate.net |
| Hg(PO₃)₂ | HgO, Acidic Polyphosphate | Melt Synthesis | High Temperature | researchgate.net |
Solution-Based Precipitation and Crystallization Mechanisms
Solution-based methods are common for synthesizing inorganic compounds, including phosphates. These reactions occur in a solvent, typically water, where soluble precursors are mixed to form an insoluble product that precipitates out of the solution.
The synthesis of mercury(II) phosphate, Hg₃(PO₄)₂, can be achieved through a precipitation reaction by mixing aqueous solutions of a soluble mercury(II) salt, such as mercury(II) nitrate (Hg(NO₃)₂), with a soluble phosphate source, like sodium phosphate (Na₃PO₄). youtube.com In this double displacement reaction, the mercury(II) cations (Hg²⁺) and phosphate anions (PO₄³⁻) combine to form the insoluble mercury(II) phosphate, which precipitates as a solid. youtube.comlibretexts.org
The net ionic equation for this reaction is: 3Hg²⁺(aq) + 2PO₄³⁻(aq) → Hg₃(PO₄)₂(s) youtube.com
The crystallization process in such reactions is influenced by factors like reactant concentrations, pH, and temperature. Generally, the formation of a crystalline precipitate from solution involves two main stages: nucleation and crystal growth. Initially, small nuclei of the product form, and subsequently, these nuclei grow into larger crystals. The rate of these processes determines the size and morphology of the resulting particles. For many metal phosphates, the pathway can involve the initial formation of amorphous or metastable phases that later transform into the stable crystalline form. While specific mechanistic studies on this compound crystallization are not extensively detailed, the principles observed for other transition metal phosphates are likely applicable. libretexts.org
Directed Synthesis of Specific this compound Phases
Directed synthesis techniques, such as hydrothermal methods, are employed to exert precise control over the crystallization process, enabling the formation of specific, often complex, crystal phases that may not be accessible through conventional methods. wikipedia.org
Hydrothermal synthesis involves carrying out the reaction in water in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. wikipedia.org This method has been successfully used to synthesize mercury phosphates containing the unique triangular mercury cluster, Hg₃⁴⁺. researchgate.net
For example, treating microcrystalline mercury(I) pyrophosphate, (Hg₂)₂P₂O₇, under specific hydrothermal conditions yields different products:
Colorless crystals of (Hg₃)₃(PO₄)₄ are formed when the reaction is conducted in diluted phosphoric acid at 400°C. researchgate.net
Yellow crystals of (Hg₃)₂(HgO₂)(PO₄)₂ are produced when the reaction is carried out in demineralized water at 400°C. researchgate.net
These directed syntheses demonstrate how the reaction medium (dilute acid vs. water) can steer the reaction towards different, specific crystalline products under hydrothermal conditions. This level of control is crucial for exploring novel inorganic materials with unique structural features. researchgate.net
| Product Phase | Precursor | Method | Reaction Medium | Temperature | Reference(s) |
| (Hg₃)₃(PO₄)₄ | (Hg₂)₂P₂O₇ | Hydrothermal | Diluted Phosphoric Acid | 400°C | , researchgate.net |
| (Hg₃)₂(HgO₂)(PO₄)₂ | (Hg₂)₂P₂O₇ | Hydrothermal | Demineralized Water | 400°C | , researchgate.net |
Structural Elucidation and Crystallography of Mercury Phosphates
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the primary technique employed to determine the detailed three-dimensional atomic arrangement of mercury phosphates. These studies allow for the precise determination of crystal systems, space groups, unit cell parameters, and the precise nature of chemical bonding and coordination.
Determination of Crystal Systems and Space Groups
Crystallographic analyses have identified several crystal systems and space groups for various mercury phosphate (B84403) compounds. For instance, mercury(II) phosphate, Hg₃(PO₄)₂, crystallizes in the monoclinic system with space group P2₁/c psu.eduresearchgate.net. Mercury sodium phosphate, HgNaPO₄, adopts an orthorhombic structure belonging to the Cmcm space group iucr.orgiucr.org. Mercury(I) dihydrogenphosphate, Hg₂(H₂PO₄)₂, has been characterized as monoclinic with space group P2₁/n arizona.edu. Other mercury phosphates, such as (Hg₃)₃(PO₄)₄, crystallize in the rhombohedral system (space group R3c), while compounds like (Hg₃)₂(HgO₂)(PO₄)₂ are monoclinic (P2₁/c) researchgate.net. These variations highlight the adaptability of mercury and phosphate units in forming different extended networks and molecular arrangements.
Analysis of Unit Cell Parameters and Volumetric Data
Table 1: Unit Cell Parameters and Crystal Systems of Selected Mercury Phosphates
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Hg₃(PO₄)₂ | Monoclinic | P2₁/c | 9.737(2) | 11.466(2) | 6.406(1) | 99.51(2) | 705.4 |
| HgNaPO₄ | Orthorhombic | Cmcm | 5.883(1) | 9.401(3) | 6.448(1) | - | ~357 |
| Hg₂(H₂PO₄)₂ | Monoclinic | P2₁/n | 6.0754(5) | 14.5034(7) | 4.7280(4) | 92.172(7) | 416.3 |
| (Hg₃)₃(PO₄)₄ | Rhombohedral | R3c | 16.3957(10) | - | 10.6606(9) | - | 2481.9(3) |
| (Hg₃)₂(HgO₂)(PO₄)₂ | Monoclinic | P2₁/c | 6.2506(7) | 9.9366(10) | 9.6663(12) | 95.783(10) | 597.3(1) |
| Hg(NH₄)₂Na₂(P₃O₉)₂ | Monoclinic | C2/c | 13.524(8) | 8.362(5) | 14.390(8) | 92.58(5) | 1625.7 |
Characterization of Mercury Coordination Polyhedra and Bonding Environments
The coordination environment around mercury ions is highly variable, reflecting mercury's ability to exhibit different coordination numbers and geometries. In Hg₃(PO₄)₂, mercury atoms are predominantly two-coordinated, forming nearly linear Hg-O bonds with O-Hg-O angles ranging from 163.4(4)° to 169.9(5)° psu.edu. In contrast, HgNaPO₄ features mercury atoms coordinated by four oxygen atoms, forming a distorted HgO₄ tetrahedron, with a mean Hg-O distance of 2.321 Å. Notably, one Hg-O bond (2.084(7) Å) is significantly shorter than the others (2.559(7) Å), suggesting a preference for more linear coordination iucr.org. Some mercury phosphates, such as (Hg₃)₃(PO₄)₄ and (Hg₃)₂(HgO₂)(PO₄)₂, exhibit unique triangular Hg₃⁴⁺ clusters with Hg-Hg bond distances around 2.66-2.68 Å researchgate.net. Other structures, like mercury(II) diphosphate (B83284) (Hg₂P₂O₇), show mercury atoms within distorted HgO₆ octahedra researchgate.net, while acidic mercury(I) phosphate contains Hg₂²⁺ dumbbells with a Hg-Hg distance of 2.5040(10) Å researchgate.net.
Elucidation of Phosphate Anion Geometries
The phosphate anion (PO₄³⁻) typically adopts a tetrahedral geometry, which can undergo distortions depending on its bonding environment. In mercury phosphates, various forms of phosphate anions have been identified:
Orthophosphate (PO₄³⁻) : Found in compounds like Hg₃(PO₄)₂ psu.edu and (Hg₃)₃(PO₄)₄ researchgate.net. In HgNaPO₄, the orthophosphate tetrahedra exhibit a mean P-O bond length of 1.546 Å and a symmetry of m2m iucr.org.
Dihydrogenphosphate (H₂PO₄⁻) : Observed in Hg₂(H₂PO₄)₂ arizona.edu and (Hg₂)₂(H₂PO₄)(PO₄) researchgate.net.
Diphosphate (P₂O₇⁴⁻) : Present in mercury(II) diphosphate, Hg₂P₂O₇, characterized by a P-O-P bridging angle of 133.4(4)° and average P-O bond lengths of 1.604 Å (bridging) and 1.524 Å (terminal) researchgate.net.
Polyphosphate : Mercury(II) polyphosphate, Hg(PO₃)₂, contains infinite polyphosphate chains researchgate.net.
Interatomic Distances and Angles
Precise interatomic distances and angles are crucial for understanding the bonding and structural integrity of mercury phosphates.
Powder X-ray Diffraction Analysis
Phase Identification and Purity Assessment
The identification and characterization of crystalline phases in mercury phosphate compounds are primarily achieved through X-ray Diffraction (XRD) techniques. XRD patterns serve as unique fingerprints for crystalline materials, allowing for the identification of specific compounds by comparing experimental diffraction data with established reference patterns from databases or literature acs.orgijcmas.com. This method is crucial for distinguishing between different this compound stoichiometries and polymorphs, as well as for assessing the purity of synthesized samples.
Key this compound phases that have been structurally characterized include mercury(II) phosphate, Hg₃(PO₄)₂, and mercury(I) dihydrogenphosphate, Hg₂(H₂PO₄)₂ psu.eduarizona.edu. The diffraction patterns obtained from these compounds are distinct, enabling their unambiguous identification. For instance, the presence of specific diffraction peaks at characteristic angles and intensities allows researchers to confirm the formation of a particular this compound phase and to detect any crystalline impurities that might be present acs.org.
Structural Refinement Techniques
Detailed structural elucidation of mercury phosphates relies on sophisticated crystallographic techniques, predominantly single-crystal X-ray diffraction, complemented by powder X-ray diffraction (PXRD) for bulk samples psu.eduarizona.eduthermofisher.com. Once crystals of sufficient quality are obtained, their diffraction patterns are analyzed to determine the unit cell parameters, space group, and atomic coordinates.
The process of structural determination typically involves initial phase determination using methods like symbolic addition or Patterson methods, followed by refinement. Refinement techniques, such as least-squares refinement or Rietveld refinement for powder data, are employed to optimize the atomic positions, thermal parameters, and other structural variables to achieve the best fit between the experimental diffraction data and a proposed structural model. This iterative process minimizes discrepancies, such as the R-factor, leading to accurate descriptions of the crystal structure psu.eduarizona.eduthermofisher.com.
Spectroscopic Investigations of Mercury Phosphates
Vibrational Spectroscopy (Raman and Infrared) for Bond Characterization
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful method for characterizing the bonding within mercury phosphates. These techniques probe the vibrational modes of molecules and crystal lattices, providing a fingerprint of the functional groups present.
Key Vibrational Modes of the Phosphate (B84403) Group:
Symmetric Stretching (ν₁): Typically observed as a strong, sharp band in the Raman spectrum. For instance, in the mineral kovdorskite (Mg₂PO₄(OH)·3H₂O), this mode appears at 965 cm⁻¹. nih.gov
Antisymmetric Stretching (ν₃): Usually gives rise to intense bands in the IR spectrum. In paravauxite (Fe²⁺Al₂(PO₄)₂(OH)₂·8H₂O), ν₃ bands are seen at 1058, 1115, and 1148 cm⁻¹ in the Raman spectrum. nih.gov
Bending Modes (ν₂ and ν₄): These appear at lower frequencies. For example, in bermanite (Mn²⁺Mn₂³⁺(PO₄)₂(OH)₂·4H₂O), the ν₄ bending modes are assigned to Raman bands at 537, 570, 609, and 643 cm⁻¹. nih.govnih.gov
In a study of dimercury(I) monofluorophosphate (Hg₂PO₃F), vibrational spectroscopy was used to characterize the PO₃F²⁻ anion. acs.org The analysis of the IR and Raman spectra was aided by a unit cell group analysis to interpret the observed vibrational modes. acs.org The presence of mercury-oxygen (Hg-O) bonds would also give rise to characteristic vibrations, typically at lower frequencies, providing information about the coordination of the mercury ions.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | Spectroscopic Activity |
|---|---|---|---|
| ν₁ (P-O Symmetric Stretch) | 930 - 990 | Symmetric stretching of the P-O bonds. | Strong in Raman, weak in IR. |
| ν₃ (P-O Antisymmetric Stretch) | 1000 - 1150 | Antisymmetric stretching of the P-O bonds. | Strong in IR, can be weak in Raman. |
| ν₂ (O-P-O Bend) | 400 - 500 | Doubly degenerate bending of the O-P-O angle. | Raman and IR active upon symmetry lowering. |
| ν₄ (O-P-O Bend) | 530 - 650 | Triply degenerate bending of the O-P-O angle. | Raman and IR active upon symmetry lowering. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local chemical environment of specific nuclei. For mercury phosphates, various NMR-active nuclei can be utilized to gain a comprehensive understanding of their structure.
With a natural abundance of 100%, the ³¹P nucleus is an excellent probe for studying the structure of phosphate compounds. huji.ac.il ³¹P NMR spectroscopy provides information on the number of non-equivalent phosphorus atoms in a structure, their coordination, and the nature of the atoms bonded to them. The chemical shift (δ) of ³¹P is sensitive to the electronic environment around the phosphorus atom.
In solid-state NMR studies of mercury(II) phosphonates, the anisotropy of the ³¹P chemical shift and the indirect spin-spin coupling between ³¹P and ¹⁹⁹Hg have been investigated. acs.org This provides detailed information about the geometry and bonding of the phosphate group in relation to the mercury center. For instance, in dimercury(I) monofluorophosphate (Hg₂PO₃F), the solid-state ³¹P NMR spectrum shows a doublet at -25.0 ppm, with a scalar spin-spin coupling constant (JPF) of -1072 Hz, confirming the presence of a P-F bond. acs.org
| Compound | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|
| Hg₂PO₃F | -25.0 | JPF = -1072 | acs.org |
| Mercury(II) phosphonates | Studies focus on chemical shift anisotropy and JP-Hg coupling. | acs.org | |
| Mercury(II) phosphine (B1218219) complexes | Used to study the number of coordinated phosphines and anion involvement. | publish.csiro.au |
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. aiinmr.com It is particularly useful for studying fluorinated compounds, such as fluorophosphate (B79755) derivatives of mercury. The ¹⁹F chemical shift is very sensitive to the local electronic environment. nih.gov
In the case of Hg₂PO₃F, the solid-state ¹⁹F NMR spectrum displays a doublet at -73.6 ppm. acs.org This doublet arises from the coupling to the adjacent ³¹P nucleus, and the observed coupling constant is identical to that found in the ³¹P spectrum (JPF = -1072 Hz), providing consistent and complementary structural information. acs.org
When mercury phosphates are complexed with organic ligands, ¹H and ¹³C NMR spectroscopy can be employed to characterize these ligands and their interaction with the mercury center. These techniques are fundamental in organic and organometallic chemistry. organicchemistrydata.org
For example, in complexes where organic phosphines act as ligands to a mercury center, ¹H and ¹³C NMR can elucidate the structure of the phosphine and detect changes in chemical shifts upon coordination to the mercury. A study on mercury(II) complexes with heterocyclic thiones and phosphines utilized ¹H and ³¹P-{¹H} NMR to characterize the prepared compounds. tjpsj.org Furthermore, ¹³C NMR has been used to identify the binding sites of mercury(II) on nucleosides, demonstrating its utility in determining coordination points in complex organic structures. nih.gov The coupling between ¹³C and ³¹P can also provide valuable structural information in organophosphorus ligands. magritek.com
The ¹⁹⁹Hg nucleus, with a spin of 1/2 and a natural abundance of 16.87%, is a suitable nucleus for NMR studies, although it is a low-sensitivity nucleus. huji.ac.il ¹⁹⁹Hg NMR is a powerful tool for directly probing the coordination environment of the mercury atom. nih.govchemrxiv.org The chemical shifts of ¹⁹⁹Hg are extremely sensitive to changes in the coordination number, the type of ligands, and the geometry of the coordination sphere, spanning a very wide range of several thousand ppm. huji.ac.ilchemrxiv.org
This technique allows for the unambiguous determination of the number of ligands, such as phosphines, coordinated to the mercury atom. publish.csiro.au In studies of mercury(II) complexes with tertiary phosphines, ¹⁹⁹Hg NMR was used to investigate the formation of different complex species in solution. publish.csiro.au The observation of satellites in the ³¹P spectra due to coupling with ¹⁹⁹Hg further confirms the P-Hg bonding. publish.csiro.au Solid-state ¹⁹⁹Hg MAS NMR has also been applied to study mercury(II) thiocyanate (B1210189) complexes to understand the relationship between the NMR parameters and the coordination environment. acs.org
| Property | Value | Significance |
|---|---|---|
| Spin | 1/2 | Yields sharp NMR signals. huji.ac.il |
| Natural Abundance | 16.87% | Allows for detection, though sensitivity is low. huji.ac.il |
| Chemical Shift Range | Very wide (> 5000 ppm) | Highly sensitive to coordination environment. huji.ac.ilchemrxiv.org |
| Applications | Determination of coordination number, ligand identity, and complex geometry. publish.csiro.auhuji.ac.il |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. While the phosphate group itself is optically silent in the UV-Vis range, electronic transitions can occur involving the mercury cation or charge-transfer transitions between the cation and the phosphate anion or other ligands. nih.gov
In phosphate glasses containing transition metal ions, UV-Vis spectroscopy is used to study the optical properties and the coordination of the metal ions. chalcogen.ro For mercury phosphates, UV-Vis spectra can provide information about the electronic structure. The position and intensity of absorption bands can be related to the coordination geometry of the mercury ion and the nature of the mercury-oxygen bonds.
For instance, in the colorimetric determination of phosphate, a phosphomolybdate complex is formed which is then reduced to produce a blue-colored species (molybdenum blue). mt.com The intensity of the absorption, which is measured by UV-Vis spectroscopy, is proportional to the phosphate concentration. mt.com While this is an indirect application, it demonstrates that phosphate complexes can exhibit distinct electronic transitions. In mercury(II) complexes with phosphine and heterocyclic thiones, the electronic spectra show absorptions in the high-energy region attributed to intra-ligand charge transfer transitions. tjpsj.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Speciation
X-ray Photoelectron Spectroscopy (XPS) is a highly effective surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 2-10 nanometers of a material's surface. thermofisher.com In the context of mercury phosphates, XPS provides crucial insights into the oxidation states of mercury and the local chemical environment of the phosphate ions on the material's surface.
The fundamental principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, the precise binding energy of an electron is sensitive to the chemical environment and oxidation state of the atom, a phenomenon known as the chemical shift. This makes XPS a powerful tool for chemical speciation.
For mercury phosphates, XPS analysis would focus on the core-level spectra of mercury (Hg), phosphorus (P), and oxygen (O). The Hg 4f region is particularly informative for determining the oxidation state of mercury. Mercury can exist in two primary oxidation states: mercury(I), Hg(I) or Hg₂²⁺, and mercury(II), Hg²⁺. These different oxidation states would result in a measurable chemical shift in the Hg 4f binding energy. For instance, Hg(II) compounds generally exhibit a higher binding energy for the Hg 4f₇/₂ peak compared to Hg(I) or metallic mercury. By comparing the experimentally measured binding energies to those of standard reference compounds like HgO or HgS, the oxidation state of mercury at the surface of the phosphate compound can be definitively identified. xpsfitting.comthermofisher.com
Similarly, the P 2p and O 1s spectra provide information about the phosphate group. The P 2p binding energy in phosphates is typically observed around 133-135 eV. thermofisher.comscribd.comukm.my Subtle shifts in this peak can indicate different types of phosphate linkages (e.g., orthophosphate vs. polyphosphate), although these shifts can be small. aip.orgrsc.org The O 1s spectrum is often more complex, as it can contain contributions from both the phosphate group (P-O bonds) and potentially other oxygen-containing species on the surface, such as hydroxides or adsorbed water. Deconvolution of the O 1s peak can help distinguish between these different oxygen environments. rsc.org
A hypothetical analysis of two different mercury phosphate samples is presented in the table below to illustrate the data that would be obtained from an XPS experiment.
Table 1: Hypothetical XPS Binding Energy Data for Mercury Phosphates Binding energies (in eV) are referenced to the adventitious C 1s peak at 284.8 eV.
In this hypothetical data, the higher binding energy of the Hg 4f₇/₂ peak for Mercury(II) Phosphate compared to Mercury(I) Phosphate is indicative of the higher oxidation state of the mercury ion. The P 2p and O 1s binding energies are characteristic of a phosphate environment in both cases.
Luminescence Spectroscopy for Electronic Structure Probing
Luminescence spectroscopy is a technique that investigates the light emitted by a substance after it has absorbed energy. This emission of light, known as photoluminescence, provides valuable information about the electronic structure of a material, including the nature of its excited states and the presence of defects or impurity centers. theijire.com While detailed luminescence studies specifically on mercury phosphates are not extensively documented, the principles of the technique can be applied to understand their potential properties.
The process involves exciting a sample with a light source, typically a UV or visible lamp, which promotes electrons from the ground state to higher energy levels. The material then relaxes by emitting photons, and the spectrum of this emitted light is recorded. The resulting emission spectrum is characteristic of the material's electronic structure.
Many phosphate-based materials act as excellent host lattices for luminescent ions (activators), such as rare-earth or transition metal ions. theijire.comacs.org The host lattice itself is typically not luminescent, having a large band gap that prevents absorption of visible or near-UV light. mit.edu When doped with an activator, the dopant ion absorbs the excitation energy and then emits light with a characteristic wavelength. The efficiency and color of this luminescence are highly dependent on the crystal structure and chemical environment provided by the host lattice.
In the case of mercury phosphates, the intrinsic luminescence would depend on the electronic transitions available within the mercury ions and the phosphate groups. Mercury(II) ions, with a filled d-shell (d¹⁰ configuration), are not expected to exhibit d-d electronic transitions that typically give rise to color and luminescence in other transition metals. However, luminescence can sometimes arise from charge-transfer transitions, where an electron moves from the phosphate ligand to the mercury ion upon excitation.
A more likely scenario for observing strong luminescence from mercury phosphates would involve the introduction of a dopant ion that acts as a luminescence center. For example, doping a this compound host with an ion like Europium (Eu³⁺) or Dysprosium (Dy³⁺) could induce photoluminescent properties. techscience.com Luminescence spectroscopy would be the primary tool to characterize such a doped material. The excitation spectrum would reveal which wavelengths of light are most efficiently absorbed by the activator ion in the this compound host, and the emission spectrum would show the color of light produced.
Below is a hypothetical data table for a this compound material doped with a generic activator ion, illustrating the type of data obtained from a luminescence spectroscopy experiment.
Table 2: Hypothetical Luminescence Data for an Activator-Doped this compound
This hypothetical data shows that by selecting different activator ions, the luminescent properties of a this compound host could be tuned to produce different colors of light. The specific positions of the excitation and emission peaks would provide detailed information about the interaction between the dopant ion and the surrounding crystal lattice of the this compound.
Theoretical and Computational Chemistry of Mercury Phosphates
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for investigating the properties of mercury phosphates. Methods like Density Functional Theory (DFT) and ab initio calculations serve as powerful techniques to solve the electronic Schrödinger equation, providing a "first-principles" understanding of these materials. researchgate.netmercurydpm.org DFT has become particularly widespread due to its favorable balance of computational cost and accuracy in handling electron correlation. mercurydpm.orgacs.org Ab initio methods, such as Hartree-Fock and post-Hartree-Fock techniques, offer a systematic pathway to achieving high accuracy, albeit often at a greater computational expense. researchgate.net
Quantum chemical calculations are crucial for elucidating the electronic structure and determining the band gap of mercury phosphate (B84403) compounds. For instance, comprehensive studies on mercury thiophosphate (HgPS₃), a layered material, have utilized DFT to map its electronic band structure. frontiersin.org
Theoretical investigations show that the valence bands near the energy gap in HgPS₃ are primarily composed of the p states of sulfur, while the d-states of mercury are located deeper within the valence band. frontiersin.org The lowest conduction bands are formed by the hybridization of mercury s states and sulfur p states. frontiersin.org
Calculations employing different functionals within DFT provide varying estimates for the band gap. The Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA), often underestimates experimental values. frontiersin.org More advanced hybrid functionals, such as HSE06, which incorporate a portion of exact Hartree-Fock exchange, tend to yield results in better agreement with experimental findings. frontiersin.org For HgPS₃, theoretical calculations have identified it as an indirect band gap material. frontiersin.org
| DFT Functional | Indirect Band Gap (eV) | Direct Band Gap (eV) | Source |
|---|---|---|---|
| PBE | 1.931 | 2.102 | frontiersin.org |
| HSE06+SO+vDW | 2.613 | 2.864 | frontiersin.org |
Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex wavefunctions obtained from quantum chemical calculations into the familiar language of chemical bonding, such as Lewis structures, lone pairs, and orbital hybridization. chemrxiv.orgresearchgate.net This technique examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their energetic significance through second-order perturbation theory. chemrxiv.org These "delocalization" effects indicate departures from an idealized, localized Lewis structure. researchgate.net
In the context of mercury-phosphorus compounds, NBO analysis can reveal the nature of the Hg-P bond, including its degree of covalency versus ionicity. researchgate.net For example, in mercury(II) complexes with phosphorus ylides, computational studies at the DFT level have been used to confirm the reactive sites and understand the coordination chemistry. nih.gov By analyzing the composition of the natural bond orbitals, researchers can determine the specific atomic hybrid orbitals involved in bonding and quantify the contributions from mercury and phosphorus atoms. chemrxiv.org This provides a detailed picture of orbital interactions governing the molecular structure and reactivity.
Computational chemistry is instrumental in assessing the thermodynamic stability of different mercury phosphate phases and predicting their formation energies. mpg.de DFT calculations, validated against high-accuracy methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), can provide reliable reaction energies and activation barriers. youtube.com
Studies on mercury complexes have shown that the choice of the DFT functional is critical for accurately predicting stability. Hybrid functionals with a moderate amount of Hartree-Fock exchange (around 20%), such as B3LYP, often provide the best energetic predictions for mercury compounds, whereas other functionals may over- or underestimate their stability. youtube.com This computational screening allows for the prediction of potentially stable, yet undiscovered, phases of this compound under various conditions. The evaluation of the Hg-P phase diagram suggests a monotectic type system, where the stability and miscibility of the elements are considered. mpg.de
Molecular Dynamics Simulations for Structural Dynamics
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior and structural dynamics of materials, which is not accessible through static quantum chemical calculations. While specific MD studies on mercury phosphates are not widely documented, the methodologies applied to other phosphate systems, such as phosphate glasses or phosphates interacting with mineral surfaces, are directly transferable. acs.orgfrontiersin.orgnih.gov
Using techniques like quantum mechanics/molecular mechanics (QM/MM) based MD, researchers can simulate complex interfaces, such as a this compound surface interacting with an aqueous environment. frontiersin.org This approach treats the most reactive part of the system with high-level quantum mechanics while the larger environment is handled by classical molecular mechanics, providing a balance between accuracy and computational feasibility. frontiersin.org Such simulations can reveal mechanisms of surface reactions, binding motifs of adsorbed species, and the role of solvent molecules in stabilizing the structure. frontiersin.org
Prediction of Spectroscopic Properties (e.g., NMR Shielding Tensors, UV Absorption Spectra)
Computational methods are highly effective in predicting and interpreting the spectroscopic properties of mercury phosphates. For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum chemical calculations can determine NMR shielding tensors and spin-spin coupling constants. rsc.org Solid-state ³¹P NMR studies on mercury(II) phosphonates have utilized DFT calculations, including relativistic effects, to analyze the anisotropy in the indirect ¹⁹⁹Hg-³¹P spin-spin coupling tensor. rsc.org These calculations help validate assumptions made in the analysis of experimental powder NMR spectra and provide deeper insight into the electronic environment of the phosphorus and mercury nuclei. rsc.org
Similarly, UV-Visible absorption spectra can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. researchgate.net These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in an experimental spectrum. youtube.com Computational studies on small mercury clusters, for example, have provided absorption cross-sections over a broad range of photon energies, offering insights that can be extrapolated to understand the optical properties of more complex mercury-containing materials like mercury phosphates. rsc.org
Modeling of Crystal Lattice Dynamics and Vibrational Modes
The study of crystal lattice dynamics and vibrational modes through computational modeling provides a fundamental understanding of the thermal properties and structural stability of mercury phosphates. DFT calculations are a primary tool for modeling these properties. rsc.org
By computing the forces on atoms within the crystal lattice, it is possible to determine the frequencies and characteristics of the vibrational modes. rsc.org For phosphate-containing compounds, these calculations can distinguish between different types of vibrations, such as the symmetric and asymmetric stretching and bending modes of the PO₄ groups. rsc.orgresearchgate.net
Furthermore, these calculations can be extended to model the phonon dispersion relations of the crystal. researchgate.net Phonons are quantized lattice vibrations, and their dispersion curves (frequency vs. wave vector) reveal critical information about the mechanical and thermal properties of the material, including sound propagation and thermal conductivity. wikipedia.org Ab initio calculations of phonon spectra can also aid in the assignment of experimentally observed Raman and infrared spectral bands to specific atomic motions within the crystal structure. researchgate.net
Reactivity and Transformation Mechanisms of Mercury Phosphates
Thermal Decomposition Pathways and Products
The thermal stability of metal phosphates, compounds containing the PO₄³⁻ ion, is generally high under temperatures typically used in laboratory and industrial settings. stackexchange.com The strong ionic bonds within the crystal lattice and the nature of the phosphate (B84403) anion contribute to this stability. The decomposition of such salts typically requires the formation of a gaseous product, which is not readily achieved with phosphates as phosphorus oxides are not easily gasified. stackexchange.com
While specific, detailed studies on the thermal decomposition pathways of pure mercury(II) phosphate (Hg₃(PO₄)₂) are not extensively documented in the reviewed literature, inferences can be drawn from the behavior of other mercury compounds and general chemical principles. The decomposition of mercury salts is known to occur at specific temperature ranges, yielding elemental mercury vapor and other products depending on the anion. For example, a study on the thermal desorption of various mercury compounds showed a wide range of decomposition temperatures. core.ac.uk
In a related context, research on the immobilization of mercury using phosphate-modified biomass involved a charring (calcination) step. northwestern.edunih.gov When mercury-laden biomass rich in phosphoryl functional groups was heated, the mercury was effectively stabilized. The product obtained from charring at 300°C showed the lowest leaching rate for mercury, suggesting that at this temperature, a stable mercury-phosphate complex is formed or that the mercury is encapsulated within the charred matrix, rather than being decomposed and volatilized. northwestern.edunih.gov This indicates that in such a matrix, the mercury-phosphate association is stable up to at least 300°C. The decomposition of organophosphorus compounds with high oxygenation at the phosphorus atom, such as phosphates, tends to occur at elevated temperatures to generate phosphorus acids, which can promote char formation. nih.gov
Table 1: Decomposition Temperatures of Various Mercury Compounds
| Mercury Compound | Characteristic Peak Decomposition Temperature (°C) |
|---|---|
| Mercury(II) Iodide (HgI₂) | ~100-110 |
| Mercury(II) Bromide (HgBr₂) | ~100-110 |
| Mercury(I) Chloride (Hg₂Cl₂) | ~250 |
| Mercury(II) Chloride (HgCl₂) | ~250 |
| Mercury(II) Cyanide (Hg(CN)₂) | ~267 |
| Mercury(II) Perchlorate Hydrate (Hg(ClO₄)₂·H₂O) | ~273 |
| Mercury(II) Sulfide (B99878) (Red HgS) | ~305 |
| Mercury(II) Oxide (HgO) | ~450 |
| Mercury(I) Sulfate (Hg₂SO₄) | ~514 (second peak) |
| Mercury(II) Sulfate (HgSO₄) | ~583 |
Dissolution and Precipitation Kinetics in Aqueous Systems
Mercury phosphates are characterized by their low solubility in water. researchgate.netnist.gov This property is fundamental to their role in mercury immobilization strategies, where the goal is to convert mobile, aqueous mercury ions into a stable, solid phase. The literature confirms the sparingly soluble nature of mercury(II) phosphate (Hg₃(PO₄)₂) and related hydrophosphate species like HgHPO₄. researchgate.netnist.gov
Despite the importance of this property, detailed kinetic studies quantifying the rates of dissolution and precipitation for mercury phosphate in aqueous systems are not widely available in the reviewed scientific literature. Kinetic data, which would describe how quickly these processes reach equilibrium under various environmental conditions (e.g., pH, temperature, ionic strength), is essential for accurately modeling the fate and transport of mercury in phosphate-treated environments. While models have been developed to describe the precipitation and dissolution kinetics for other metal phosphates, such as those of iron and aluminum in wastewater treatment, similar specific parameters for this compound are not provided. epa.gov The research focus has been primarily on the efficacy of immobilization rather than the fundamental kinetics of the underlying precipitation reactions. nih.govnih.gov
Mechanistic Studies of Phosphate-Mediated Mercury Immobilization
The immobilization of mercury by phosphate involves converting soluble, toxic mercury species into more stable, less bioavailable forms. Research has identified two primary mechanisms through which this occurs: direct precipitation and surface sorption onto phosphate-bearing materials.
Direct Precipitation: One of the main mechanisms for mercury immobilization is the precipitation of insoluble mercury-phosphorus minerals. nih.gov In the presence of a phosphate source such as diammonium phosphate, aqueous Hg(II) can react to form highly stable this compound compounds. Spectroscopic analyses, including transmission electron microscopy with energy-dispersive X-ray (TEM-EDX) and extended X-ray absorption fine structure (EXAFS) spectroscopy, have confirmed that the formation of a mercury precipitate with phosphorus-associated minerals is a primary mechanism for mercury removal from solution. nih.gov This process is effective over a wide pH range (4 to 10). nih.gov The resulting solid phases effectively sequester mercury, reducing its mobility and bioavailability in soils and sediments. nih.govnih.gov
Sorption by Phosphoryl Groups: Another significant mechanism involves the binding of mercury to phosphoryl functional groups present on the surface of various materials, including modified biomass. northwestern.edunih.gov Studies using microalgae cultivated in high-phosphate environments have shown a significant increase in surface phosphoryl groups. northwestern.edunih.gov These functional groups act as high-affinity binding sites for aqueous Hg(II) ions. Fourier-transform infrared (FT-IR) and X-ray photoelectron spectroscopy (XPS) analyses have demonstrated that these phosphoryl groups dominate the enhancement of both Hg(II) sorption and its subsequent immobilization. northwestern.edunih.gov Following the initial sorption, a stabilization step such as charring can be employed to co-immobilize both the mercury and the phosphate, preventing leaching. northwestern.edu
Table 2: Research Findings on Phosphate-Mediated Mercury Immobilization
| Immobilization Agent/Method | Key Mechanism | Analytical Evidence | Research Finding |
|---|---|---|---|
| Calcium Carbonate-Enriched Clay Minerals (CECM) and Diammonium Phosphate (DAP) | Precipitation of Hg with phosphorus-associated minerals | TEM-EDX, EXAFS | Combined use removed >90% of Hg from solution, significantly more than either agent alone. Effective across pH 4-10. nih.gov |
| Phosphate-Modified Microalgae (Scenedesmus obtusus) | Sorption of Hg(II) by surface phosphoryl functional groups | FT-IR, XPS | Biomass cultivated in high-phosphate media showed enhanced Hg(II) sorption capacity (95 mg g⁻¹). northwestern.edunih.gov |
| Charring of Hg-Loaded, Phosphate-Rich Biomass | Stabilization and co-immobilization of Hg and P | Leaching tests | Charring at 300°C resulted in the lowest Hg(II) leaching rate and prevented phosphate release. northwestern.edunih.gov |
Photochemical Transformations of this compound Species
Direct photochemical transformation of solid this compound species is not a well-documented phenomenon in the scientific literature. Research on the photodegradation of mercury compounds typically focuses on aqueous species, particularly methylmercury (B97897). nih.govacs.org
In studies investigating the photodegradation of methylmercury, phosphate buffers are often used to maintain a constant pH. nih.gov However, the results from these experiments indicate that the phosphate ion itself does not act as a primary photosensitizer for mercury transformation. For instance, experiments have shown that in a simple phosphate buffer solution, the degradation of methylmercury under UV radiation is not observed. nih.gov Photodegradation only becomes significant in the presence of other substances, such as dissolved organic matter (DOM), which can form complexes with mercury that are susceptible to photolysis. nih.govacs.org The mechanism often involves the formation of reactive oxygen species or direct energy transfer within the mercury-DOM complex, leading to the cleavage of the carbon-mercury bond. acs.org
Therefore, while mercury phosphates may be present in environmental systems exposed to sunlight, their low solubility likely limits their participation in aqueous photochemical reactions. The current body of research suggests that other environmental components, rather than the phosphate ligand itself, are the primary drivers of the photochemical transformation of mercury species.
Biogeochemical Cycling and Transformations in Environmental Systems
The biogeochemical cycling of mercury is a complex process involving atmospheric transport, deposition, and numerous transformations between different chemical forms in terrestrial and aquatic environments. nih.govusu.edu These transformations, which include oxidation-reduction, methylation-demethylation, and complexation, are driven by both abiotic factors (like sunlight) and biotic processes (microbial activity). nih.govresearchgate.net Phosphate can play a role in these cycles by influencing the speciation and mobility of mercury. In environments with sufficient phosphate concentrations, the formation of insoluble mercury phosphates can act as a sink, removing mercury from the more mobile aqueous phase and sequestering it in soils and sediments. researchgate.netnih.gov This sequestration can, in turn, affect the availability of mercury for other key transformations, such as microbial methylation into the highly toxic methylmercury. nih.gov
The transformation of mercury in environmental systems is highly dependent on its chemical form, or speciation. researchgate.netresearchgate.net Inorganic mercury primarily exists in the +2 oxidation state (Hg(II)) in oxic waters. The reactivity and bioavailability of Hg(II) are controlled by the ligands it is complexed with. In most natural waters, Hg(II) speciation is dominated by complexes with chloride (Cl⁻) and hydroxide (B78521) (OH⁻) ions. researchgate.netresearchgate.net The predominant species include HgCl₂, Hg(OH)Cl, and Hg(OH)₂. researchgate.net
The presence of phosphate (PO₄³⁻) introduces another potential ligand for Hg(II). The formation of this compound complexes or precipitates is in competition with these other ligands. researchgate.net For mercury to be immobilized as this compound, the Hg(II) ion must be available to react. If Hg(II) is strongly complexed with other ligands, such as chloride in saline environments or dissolved organic matter, its availability to precipitate with phosphate may be reduced. osti.govresearchgate.net Conversely, conditions that favor the dissociation of other complexes can make Hg(II) more available for transformation into this compound. Microbial processes are also critical, as microorganisms can mediate the transformation of various mercury species, and their activity is influenced by the local chemical environment, including the availability of different inorganic mercury complexes. researchgate.netnih.gov
The stability and transformation of mercury phosphates in the environment are significantly influenced by several key geochemical parameters, including pH, the presence of competing ligands like chloride, and dissolved organic matter.
pH: The pH of the system is a master variable controlling mercury-phosphate interactions. It affects the surface charge of soil minerals, the speciation of dissolved mercury, and the protonation state of the phosphate ion. researchgate.netosti.gov Studies on mercury immobilization by phosphate have shown that the process can be effective across a broad pH range, typically between 4 and 10. nih.gov However, extreme pH values can alter the stability of the formed precipitates. Acidic conditions, for instance, could potentially increase the solubility of some metal phosphate minerals.
Chloride (Cl⁻): Chloride ions are highly effective at forming stable, soluble complexes with Hg(II), such as HgCl₂, HgCl₃⁻, and HgCl₄²⁻. researchgate.netresearchgate.net The presence of chloride, particularly at high concentrations found in marine or estuarine systems, can significantly increase the mobility of mercury. researchgate.net This complexation competes directly with the precipitation of this compound. By forming strong aqueous complexes, chloride can reduce the amount of free Hg(II) available to react with phosphate, thereby inhibiting immobilization and promoting mercury transport in the dissolved phase. osti.govresearchgate.net
Table 3: Influence of Geochemical Parameters on Mercury-Phosphate Interactions
| Parameter | Influence on Mercury-Phosphate Transformation | Mechanism |
|---|---|---|
| pH | Controls the effectiveness and stability of immobilization. Effective precipitation is often observed in the pH 4-10 range. nih.gov | Affects mercury speciation (e.g., Hg²⁺ vs. Hg(OH)₂), phosphate speciation (e.g., H₂PO₄⁻ vs. HPO₄²⁻), and surface charge of sorbents. researchgate.netosti.gov |
| Chloride (Cl⁻) | Inhibits this compound formation and increases mercury mobility. | Forms strong, stable, and soluble aqueous complexes with Hg(II) (e.g., HgCl₂), reducing the concentration of free Hg²⁺ available for precipitation with phosphate. researchgate.netresearchgate.net |
| Dissolved Organic Matter (DOM) | Can inhibit precipitation or facilitate sorption, depending on conditions. | Forms strong aqueous complexes with Hg(II), keeping it in solution. Can also sorb to mineral surfaces, providing binding sites for mercury. osti.govresearchgate.net |
Advanced Analytical Methodologies for Mercury Phosphate Species
Speciation Analysis Techniques
The determination of specific mercury compounds in complex matrices necessitates sophisticated analytical techniques that can separate different species and detect them with high sensitivity and selectivity. frontiersin.org Modern approaches often involve the coupling of a separation technique with a sensitive detector. analytik-jena.com
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are the cornerstone of mercury speciation analysis. nih.govanalytik-jena.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques, while inductively coupled plasma mass spectrometry (ICP-MS) and atomic fluorescence spectrometry (AFS) are frequently used for detection. spectroscopyonline.comnih.gov
High-Performance Liquid Chromatography (HPLC) coupled with a detector is a versatile technique for separating non-volatile mercury compounds. nih.govfrontiersin.org Reversed-phase HPLC is a widely used approach for separating mercury species. nih.govspectroscopyonline.com The choice of mobile phase is critical and often includes complexing agents like L-cysteine or 2-mercaptoethanol (B42355) to interact with mercury species and facilitate separation. frontiersin.org
Gas Chromatography (GC) is suitable for the analysis of volatile mercury compounds. nih.gov For non-volatile species, a derivatization step is required to convert them into volatile forms before GC analysis. tandfonline.comnih.gov Common derivatization agents include sodium tetraethylborate (NaBEt4). nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive detector that can be coupled with both HPLC and GC. nih.govfrontiersin.org It offers excellent detection limits and the ability to perform isotope analysis, which can be valuable for tracer studies. nih.gov
Atomic Fluorescence Spectrometry (AFS) is another highly sensitive and selective detection method for mercury. spectroscopyonline.com It is often coupled with HPLC or GC for speciation analysis. analytik-jena.com
The following table summarizes the performance of various hyphenated techniques for mercury speciation.
| Technique | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Reference(s) |
| HPLC-ICP-MS | Hg2+, MeHg, EtHg | Fish and Seafood | low ng/L range | analytik-jena.com |
| GC-ICP-MS | MeHg, Inorganic Hg | Biological Tissues | 0.05-0.21 pg | nih.gov |
| GC-pyro-AFS | MeHg, Inorganic Hg | Environmental Samples | 2-6 pg | nih.gov |
| HPLC-AFS | MeHg, Hg2+ | Water | 1 ng/L (Hg2+), 3 ng/L (MeHg) | tandfonline.com |
Cold vapor generation is a sample introduction technique specifically used for the determination of mercury. 50megs.com This method involves the chemical reduction of mercury ions (Hg2+) in a sample to elemental mercury (Hg0), which is volatile at room temperature. 50megs.comlibretexts.org The elemental mercury vapor is then purged from the solution by a stream of inert gas and transported to a detector, typically an atomic absorption spectrometer (AAS) or an atomic fluorescence spectrometer (AFS). 50megs.comspectroscopyonline.com
Cold Vapor Atomic Absorption Spectrometry (CV-AAS) was one of the first techniques widely adopted for mercury determination. spectroscopyonline.com It offers good sensitivity, with detection limits in the low parts-per-trillion range. spectroscopyonline.com
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) provides even lower detection limits than CV-AAS, often in the sub-part-per-trillion range, and has a wider linear dynamic range. spectroscopyonline.com
For speciation analysis, cold vapor techniques can be coupled with pre-separation steps or selective reduction procedures. For instance, by controlling the reduction conditions, it is possible to selectively generate vapor from inorganic mercury while leaving organomercury compounds in solution. nih.gov
| Technique | Key Principle | Typical Detection Limit | Advantages | Reference(s) |
| CV-AAS | Reduction of Hg2+ to Hg0, followed by atomic absorption measurement. | ~0.02 mg/L | Robust, widely available. | 50megs.comspectroscopyonline.com |
| CV-AFS | Reduction of Hg2+ to Hg0, followed by atomic fluorescence measurement. | 0.2 ppt (B1677978) (direct), 0.02 ppt (with preconcentration) | High sensitivity, wide dynamic range. | spectroscopyonline.com |
| Microwave-enhanced CV-AFS | Microwave irradiation assists in the conversion of mercury species to Hg0. | 0.005 ng/mL | Simple, rapid. | nih.gov |
Electrochemical methods offer a cost-effective and portable alternative for the detection of mercury species. nih.govresearchgate.net These techniques are based on the measurement of electrical properties such as potential or current that arise from chemical reactions involving the analyte.
Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell. Ion-selective electrodes (ISEs) can be designed to respond specifically to certain mercury species.
Voltammetry , particularly anodic stripping voltammetry (ASV), is a highly sensitive technique for trace metal analysis, including mercury. acs.org It involves a preconcentration step where mercury is deposited onto the working electrode, followed by a stripping step where the mercury is re-oxidized, generating a current signal proportional to its concentration. acs.org
Electrochemical biosensors utilize biological recognition elements, such as DNA or enzymes, to achieve high selectivity for specific mercury species. mdpi.combohrium.com For example, the strong and specific interaction between mercury ions and thymine (B56734) bases in DNA can be exploited to develop highly selective sensors. bohrium.com
The performance of various electrochemical sensors for mercury is highlighted below.
| Sensor Type | Technique | Linear Range | Detection Limit | Reference(s) |
| Conformational Switch-based | Electrochemical | 1.0 nM to 2.0 µM | 0.5 nM | acs.org |
| Prussian Blue and Catalase-based Biosensor | Chronoamperometry | 0.07 mM–3 mM | - | mdpi.com |
| Prussian Blue and Catalase-based Biosensor | FFT-EIS | 0.13 mM–0.80 mM | - | mdpi.com |
Sample Preparation and Preconcentration Strategies
Sample preparation is a critical step in the analysis of mercury species, as it aims to extract the analytes from the sample matrix, eliminate interferences, and preconcentrate them to detectable levels. nih.govfrontiersin.org The choice of sample preparation method depends on the sample type, the concentration of the analytes, and the analytical technique to be used. pnnl.gov
Microextraction techniques are miniaturized sample preparation methods that use minimal amounts of solvents, making them environmentally friendly and cost-effective. tandfonline.comnih.gov They offer high enrichment factors and are well-suited for the analysis of trace levels of mercury species.
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient technique where a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample. core.ac.uk This creates a cloudy solution with a large surface area for extraction. The extractant phase, containing the concentrated analytes, is then separated by centrifugation. nih.gov
Hollow Fiber Liquid Phase Microextraction (HF-LPME) utilizes a porous hollow fiber to contain the extraction solvent. researchgate.net The analytes migrate from the sample through the pores of the fiber and into the acceptor phase inside the fiber, providing a clean extract and high enrichment. researchgate.net
Natural Deep Eutectic Solvent (NADES)-based extraction employs environmentally benign and biodegradable solvents. An ultrasound-assisted dispersive liquid-liquid microextraction using a hydrophobic deep eutectic solvent has been developed for the preconcentration of mercury ions. researchgate.net
For solid samples or samples with complex organic matrices, a digestion step is often necessary to break down the matrix and release the mercury species into solution. uw.edu.plepa.gov Derivatization is the process of chemically modifying the analytes to make them more suitable for separation or detection. tandfonline.comnih.gov
Digestion procedures typically involve heating the sample with strong acids, such as nitric acid, often in a closed microwave vessel to prevent the loss of volatile mercury. uw.edu.plspectroscopyonline.com The goal is to completely decompose the organic matter and convert all mercury species into a single, stable form, usually Hg2+. uw.edu.pl
Derivatization is essential for the analysis of non-volatile mercury species by gas chromatography. tandfonline.com The most common derivatization reaction is ethylation using sodium tetraethylborate, which converts inorganic mercury and methylmercury (B97897) into their volatile ethylated forms. nih.gov Other derivatizing agents, such as sodium tetrapropylborate and Grignard reagents, have also been used. nih.gov It is crucial to ensure that the derivatization process does not lead to interconversion between different mercury species. nih.govfrontiersin.org
Application of Advanced Spectroscopic Techniques for Characterization in Complex Matrices
The accurate identification and quantification of mercury phosphate (B84403) species within complex environmental and biological matrices present a significant analytical challenge. The low concentrations, potential for multiple chemical forms, and the heterogeneous nature of samples such as soils, sediments, and industrial wastes necessitate the use of advanced, element-specific analytical methodologies. Synchrotron-based spectroscopic techniques are particularly powerful in this regard, as they can provide detailed information on the chemical state, local coordination environment, and molecular structure of mercury species in situ, often with minimal sample preparation. stclaircollege.caelsevier.com These methods are crucial for understanding the fate, transport, and bioavailability of mercury phosphate in the environment.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few atomic layers (~10 nm) of a material. carleton.edu The technique operates by irradiating a sample with X-rays, causing the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element and its oxidation state. bnl.gov
In the context of this compound, XPS can distinguish between different mercury species based on shifts in the binding energy of the Hg core electrons (e.g., Hg 4f). carleton.edu An increase in the oxidation state of an element typically leads to an increase in the binding energy of its core electrons. carleton.edu While specific research data on this compound is limited, reference data for other mercury compounds illustrate the principle. For instance, data from standard samples show distinct Hg 4f7/2 binding energies for different chemical environments, which allows for the identification of specific species on the surface of a complex matrix. The existence of XPS data for Mercury(I) phosphate in the National Institute of Standards and Technology (NIST) database confirms the technique's applicability to this compound. nist.govxpsfitting.com
| Compound | Hg 4f7/2 Binding Energy (eV) | Reference Compound for C 1s (eV) |
| Mercury(II) Oxide (HgO) | 101.5 | 284.8 |
| Mercury(II) Sulfide (B99878) (HgS) | 101.0 | - |
This table presents reference XPS binding energies for common mercury compounds, illustrating the chemical shifts used for speciation. The values are calibrated to the adventitious Carbon 1s peak at 284.8 eV to correct for surface charging effects. carleton.eduxpsfitting.com
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique for determining the local geometric and electronic structure of a specific element within a sample. wpmucdn.com It is highly element-specific and can be applied to samples at environmentally relevant concentrations. stclaircollege.ca The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wpmucdn.com
X-ray Absorption Near-Edge Structure (XANES)
The XANES region refers to the features at and just above the absorption edge of an element. The precise energy and shape of the XANES spectrum are sensitive to the oxidation state and coordination chemistry of the absorbing atom, serving as a "fingerprint" for a specific chemical species. wpmucdn.com
For this compound characterization, Hg LIII-edge XANES can be used to identify the dominant mercury species. By comparing the XANES spectrum of an unknown sample to a library of spectra from well-characterized mercury standards (e.g., HgO, HgS, HgCl2, and mercury sorbed to minerals), the relative proportions of different mercury phases can be determined. wpmucdn.comchapman.edu
Complementary to this, Phosphorus (P) K-edge XANES spectroscopy can be employed to characterize the phosphate component in the matrix. The features in the P K-edge XANES spectrum are diagnostic for different phosphate minerals and compounds. researchgate.net For example, calcium phosphates exhibit distinct post-edge shoulder features that differentiate them from iron- or aluminum-associated phosphates, which may show unique pre-edge features. researchgate.net This dual-element approach allows for a comprehensive understanding of the mercury-phosphate association in a complex sample.
| Phosphate Type | Key P K-edge XANES Spectral Feature | Approximate Energy (eV) |
| Calcium Phosphates | Notable post-peak shoulder | 2154.5 |
| Iron(III) Phosphates | Distinctive pre-peak feature | 2148 |
| Polyphosphates | Broad secondary peak | ~2156 |
This table summarizes characteristic P K-edge XANES features that allow for the differentiation of major phosphate groups in complex environmental matrices. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region of the spectrum, extending several hundred eV above the absorption edge, contains information about the local atomic environment around the absorbing element. Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms. wpmucdn.com
For this compound, Hg LIII-edge EXAFS analysis would provide quantitative structural parameters for the mercury coordination sphere. This includes determining the number of coordinating oxygen atoms and their corresponding Hg-O bond distances. Furthermore, it could identify second-shell neighbors, such as phosphorus atoms (Hg-P distance), providing direct evidence of a mercury-phosphate bond. Studies on mercury sorbed to iron and aluminum oxides have successfully used EXAFS to determine that mercury forms inner-sphere complexes with Hg-O bond distances of approximately 2.03 Å and second-shell Hg-Fe distances of around 3.25-3.47 Å. nih.gov A similar approach would be invaluable for confirming the structure of this compound species in soils and sediments, elucidating whether it exists as a discrete mineral phase or as a surface complex on other phosphate-bearing minerals.
Interactions of Mercury Phosphates with Other Chemical Entities
Ligand Exchange and Complexation Chemistry with Inorganic and Organic Ligands
The coordination chemistry of mercury is characterized by its classification as a "soft" Lewis acid, showing a strong affinity for soft donor atoms like sulfur and phosphorus over "hard" donors like oxygen. This preference dictates the ligand exchange and complexation behavior of mercury phosphates.
Inorganic Ligands: In aqueous environments, mercury(II) ions can undergo isotope exchange with elemental mercury even when complexed with inorganic ligands such as chloride. nih.gov While the phosphate (B84403) anion forms a stable salt with mercury, stronger coordinating inorganic ligands can displace it. The coordination sphere of mercury(II) halide complexes, for example, is influenced by both the halide (inorganic unit) and any other coordinating species (organic unit), demonstrating the interplay of factors that govern complex stability. researchgate.net
Organic Ligands: Mercury(II) exhibits a particularly high affinity for sulfur- and phosphorus-containing organic ligands. acs.org Thiol-containing ligands, such as those with sulfhydryl (-SH) groups, readily form stable complexes with Hg(II), a reaction central to its biological toxicity. nist.gov Similarly, organic phosphine (B1218219) ligands (e.g., triphenylphosphine) can coordinate with mercury(II), forming mixed ligand complexes. nih.govwikipedia.org Studies on mercury(II) chloride complexes with phosphine tellurides show that ligand exchange occurs rapidly, with the nature of the substituents on the phosphorus atom significantly influencing the lability of the complex. nih.gov The addition of excess phosphine ligands to mercury complexes can induce ligand exchange, a process that can be monitored by techniques like NMR spectroscopy. mdpi.com
The table below summarizes the interaction of mercury centers with various ligands, which can be extrapolated to predict the reactivity of mercury phosphate.
| Ligand Class | Example Ligand(s) | Nature of Interaction | Relative Affinity for Hg(II) |
| Inorganic | Chloride (Cl⁻), Halides | Forms stable complexes, can participate in isotope exchange. nih.govresearchgate.net | Moderate |
| Organic (P-donors) | Triphenylphosphine (PPh₃) | Coordination to the mercury center, forming stable adducts. nih.govwikipedia.org | High |
| Organic (S-donors) | Thiols (R-SH), Thiones | Strong covalent bond formation (Hg-S), displacement of weaker ligands. acs.orgnist.gov | Very High |
| Organic (N-donors) | Amines, Picolinic Acid | Coordination to mercury, forming mononuclear or polymeric structures. researchgate.net | Moderate to High |
| Organic (O-donors) | Carboxylates (R-COO⁻) | Forms complexes, though generally weaker than with soft donors. researchgate.netresearchgate.net | Moderate |
Adsorption and Surface Interaction Phenomena (e.g., with Metal Oxides, Minerals, Carboxylates)
The mobility and bioavailability of mercury in the environment are significantly controlled by its adsorption to the surfaces of minerals and metal oxides. Mercury(II) sorbs strongly to iron and aluminum (hydr)oxides, such as goethite and bayerite, primarily through the formation of inner-sphere complexes where the mercury ion binds directly to the oxide surface. researchgate.net
The presence of phosphate can influence this process. For instance, the use of diammonium phosphate in conjunction with clay minerals has been shown to effectively immobilize mercury, with evidence suggesting the precipitation of mercury-phosphorus associated minerals as the primary removal mechanism. Studies on humus-coated clay minerals like kaolinite (B1170537) and montmorillonite (B579905) show that the mineral surfaces provide strong binding sites for mercury, and this adsorption can significantly decrease its potential bioavailability. The interaction is complex, as mineral-adsorbed Hg(II) on surfaces like hematite (B75146) can, under certain conditions, remain available for microbial uptake and methylation.
Interactions with carboxylates are also significant. Long-chain mercury carboxylates can form, for example, in oil paintings through interactions between mercury-containing pigments and fatty acid binders. researchgate.net This suggests that surfaces functionalized with carboxyl groups can also serve as potent adsorption sites for mercury ions, potentially competing with or complementing phosphate binding.
The table below details the adsorption behavior of mercury on various surfaces.
| Surface Type | Example(s) | Primary Interaction Mechanism | Significance |
| Metal Oxides | Goethite (FeOOH), Bayerite (Al(OH)₃), γ-Alumina | Formation of inner-sphere monodentate and bidentate complexes. researchgate.net | Controls transport in soils and sediments. |
| Clay Minerals | Montmorillonite, Kaolinite, Vermiculite | Surface complexation, enhanced by humus coatings. | Reduces mercury bioavailability. |
| Phosphate Minerals | Apatite | Dissolution of apatite followed by precipitation of insoluble mercury phosphates. | Potential for in-situ remediation. |
| Carboxylate Surfaces | Fatty acid binders, organic matter | Formation of mercury carboxylate soaps. researchgate.net | Relevant in material degradation and environmental binding. |
Solid Solution Formation and Isomorphous Substitution Mechanisms
Solid solution formation involves the substitution of ions in a crystal lattice with other ions of similar size and charge. In the context of mercury phosphates, this could occur by substitution of either the cation (Hg²⁺) or the anionic group (PO₄³⁻).
While extensive data on isomorphous substitution specifically within this compound minerals are limited, the principles can be understood from related systems. The apatite group of minerals, with the general formula Ca₅(PO₄)₃(X), where X can be F, Cl, or OH, is well-known for accommodating a wide range of ionic substitutions. Research has demonstrated that hydroxyapatite (B223615) can effectively remove mercury from aqueous solutions by dissolving and subsequently precipitating stable metal phosphate phases, such as Hg₃(PO₄)₂. This process suggests that mercury can be incorporated into phosphate mineral structures.
The substitution of lead (Pb²⁺) by rare-earth elements in apatite occurs predominantly at specific crystallographic sites. acs.org Given that the ionic radius of Hg²⁺ is comparable to that of other divalent cations commonly found in phosphate minerals, its substitution into these lattices is plausible, governed by the principles of charge balance and ionic size compatibility. However, the unique electronic configuration and bonding preferences of mercury may lead to more complex substitution mechanisms or the formation of distinct micro-domains rather than a homogenous solid solution. The crystal structure of mercury(II) phosphate itself is complex, with mercury atoms in a nearly linear two-coordinated arrangement with oxygen atoms from the phosphate tetrahedra, which differs from the coordination environments in minerals like apatite.
Interactions with Biological Macromolecules for Fundamental Binding Mechanism Studies (e.g., Proteins, DNA, Lipids)
The toxicity of mercury compounds is rooted in their high-affinity interactions with essential biological macromolecules. The phosphate moiety is a recurring structural element in these molecules, playing a role in mercury's binding mechanisms.
Proteins: The primary targets for mercury(II) are sulfhydryl (-SH) groups in the cysteine residues of proteins. nist.gov The formation of strong, covalent Hg-S bonds can cause conformational changes in enzymes and other proteins, leading to the inhibition of their biological activity. nist.gov While the interaction with sulfhydryl groups is dominant, mercury can also bind to other functional groups like carboxyl and phosphoryl groups.
Lipids: Mercury(II) interacts with the phosphate headgroups of phospholipids, which are the primary components of cell membranes. Studies using ³¹P-NMR have shown that HgCl₂ binds to phospholipids, triggering the aggregation of micelles and altering the structure of the membrane. The binding affinity follows the order of phosphatidylethanolamine (B1630911) (PE) > phosphatidylserine (B164497) (PS) > phosphatidylcholine (PC). This interaction forces the phospholipid headgroups to reorient, affecting membrane fluidity and integrity.
The following table summarizes the key interactions between mercury and biological macromolecules.
| Macromolecule | Primary Binding Site(s) | Mechanism of Interaction | Consequence of Binding |
| Proteins | Sulfhydryl groups of Cysteine | Covalent Hg-S bond formation. nist.gov | Enzyme inhibition, protein misfolding. |
| Lipids (Phospholipids) | Phosphate headgroups | Electrostatic interaction and coordination, leading to aggregation. | Altered membrane structure and function. |
| DNA | Phosphate backbone, N-atoms of bases (esp. Thymine) | Coordination to phosphate oxygen; Coordination to base nitrogen. | DNA damage, inhibition of replication/dimerization. |
Frontiers and Future Directions in Mercury Phosphate Research
Development of Novel Mercury Phosphate (B84403) Compounds with Tailored Architectures
The synthesis of new materials with precisely controlled structures, or "tailored architectures," is a primary focus of modern inorganic chemistry. For mercury phosphates, this involves moving beyond simple salt structures to create complex coordination polymers and frameworks with unique properties.
Research in the broader field of mercury coordination chemistry has demonstrated the synthesis of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymers using various organic ligands. researchgate.net These studies provide a roadmap for developing analogous materials using phosphate-based ligands. The flexible coordination geometry of the Mercury(II) ion (Hg²⁺) allows it to adopt various coordination numbers, most frequently four, making it an ideal candidate for constructing diverse polymeric structures. researchgate.net The key is the selection of appropriate ancillary ligands that can bridge mercury centers in combination with phosphate groups. For instance, researchers have successfully synthesized new mercury coordination polymers using flexible sulfur-donor ligands, resulting in fascinating and stable structures. rsc.org A similar strategic approach, integrating phosphate or polyphosphate linkers with tailored organic spacers, could yield novel mercury phosphate materials with porous structures for applications in catalysis or ion exchange.
Hydrothermal and solvothermal synthesis methods are promising avenues for crystallizing new this compound phases. These techniques allow for the exploration of a wide range of temperature and pressure conditions, which can influence the final crystal structure. The synthesis of Mercury(I) dihydrogenphosphate, Hg₂(H₂PO₄)₂, for example, was achieved by dissolving Mercury(II) phosphate in boiling concentrated phosphoric acid and subsequently reducing the mercury ion. arizona.edu This highlights how manipulating reaction conditions can lead to new compounds. Future work will likely focus on systematically varying parameters like pH, temperature, and the presence of structure-directing agents to guide the self-assembly of desired this compound architectures.
Table 1: Examples of Mercury Coordination Polymers and Potential Phosphate Analogues
| Existing Compound Class | Typical Ligands | Resulting Structure | Potential Phosphate Analogue Strategy |
|---|---|---|---|
| Mercury-Thioimidazole Polymers | 1,1-bis(3-methyl-4-imidazoline-2-thione)methane | 1D Chains | Use of organophosphorus ligands containing both phosphate and N-donor groups. |
| Mercury-Phosphine Complexes | Tertiary phosphines (e.g., Triphenylphosphine) | Binuclear and Mononuclear Complexes | Integration of phosphine-functionalized phosphate esters as bridging ligands. |
This table is generated based on data from existing research on mercury coordination polymers to illustrate future research directions for this compound compounds. rsc.orgtandfonline.comresearchgate.net
Advanced In-Situ Characterization Techniques for Reaction Monitoring
Understanding the formation mechanisms of this compound compounds is crucial for controlling their synthesis and predicting their environmental fate. Advanced in-situ characterization techniques, which monitor reactions in real-time, are essential tools for gaining this mechanistic insight.
While direct in-situ studies on this compound formation are not widely reported, the methodologies are well-established for other systems. Techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are powerful for determining the speciation and local coordination environment of mercury in non-crystalline or complex samples. core.ac.uk Applying these methods in a time-resolved manner could allow researchers to observe the evolution of mercury's coordination sphere as it precipitates with phosphate ions from a solution.
Another promising technique is thermal desorption analysis. Studies have shown that different mercury compounds release elemental mercury at characteristic temperatures. researchgate.net By monitoring the thermal desorption profile of a reacting mixture, it may be possible to identify intermediate species and reaction products as they form. For example, the desorption peaks for mercury halides occur at lower temperatures (100-250°C) compared to mercury sulfide (B99878) (around 310°C). researchgate.net Establishing such "fingerprints" for various this compound species would enable real-time monitoring of solid-state transformations.
Spectroscopic methods such as Raman and Fourier-transform infrared (FTIR) spectroscopy can also be adapted for in-situ monitoring of aqueous reactions, tracking changes in the vibrational modes of the phosphate anion as it coordinates to mercury ions.
Predictive Modeling of this compound Behavior in Complex Multiphase Systems
Predictive modeling is becoming an indispensable tool for understanding the behavior of chemical compounds in complex environments, such as soils, sediments, and industrial process streams. For mercury phosphates, geochemical and thermodynamic models can forecast their solubility, speciation, and transport.
Geochemical equilibrium models, like PHREEQC, have been successfully used to predict mercury speciation in aquatic systems. nih.gov These models consider various environmental factors such as pH, redox potential, and the presence of other ions like chloride and sulfide. nih.govnih.gov Current models show that in many natural waters, mercury speciation is dominated by complexes with dissolved organic matter (DOM) and sulfide. nih.gov However, in phosphate-rich environments, such as agricultural runoff or certain industrial wastewaters, this compound species could play a significant role. Future modeling efforts must incorporate reliable thermodynamic data for this compound complexes and solids to accurately predict their behavior. This involves expanding thermodynamic databases with experimentally determined stability constants and solubility products for compounds like Hg₃(PO₄)₂ and HgHPO₄.
Kinetic modeling, particularly using frameworks like the Langmuir-Hinshelwood model, has been applied to understand mercury reactions on solid surfaces, such as the photocatalytic oxidation of elemental mercury on titanium dioxide. researchgate.netmdpi.com This approach could be adapted to model the kinetics of this compound precipitation and dissolution, or the adsorption of mercury onto phosphate-bearing minerals. Such models are crucial for designing effective remediation strategies for mercury-contaminated sites where phosphate minerals are present. researchgate.net
Table 2: Key Parameters for Modeling Mercury Behavior
| Model Type | Key Input Parameters | Predicted Output | Relevance to this compound |
|---|---|---|---|
| Geochemical Equilibrium (e.g., PHREEQC) | pH, Redox Potential, Temperature, Concentrations of Hg²⁺, PO₄³⁻, Cl⁻, DOM, etc. | Aqueous speciation (e.g., HgCl₂, Hg-DOM), Saturation indices of solid phases. | Predicts conditions under which this compound solids will precipitate or dissolve in natural waters. nih.govnih.gov |
| Surface Complexation | Surface site density of phosphate minerals, pH, Ionic strength. | Adsorption/desorption of Hg²⁺ onto mineral surfaces. | Quantifies the role of phosphate-containing soils and sediments in sequestering mercury. |
| Kinetic (e.g., Langmuir-Hinshelwood) | Reactant concentrations, Light intensity (for photocatalysis), Temperature. | Reaction rates, Adsorption constants. | Describes the rate of formation/degradation of this compound under specific conditions. mdpi.com |
This table synthesizes common parameters from geochemical and kinetic modeling studies relevant to predicting the environmental behavior of mercury compounds.
Exploration of New Methodologies for Fundamental Chemical Transformations
Future research will also explore novel ways to induce chemical transformations in this compound systems, leading to new materials or degradation pathways. This includes harnessing external energy sources like light or sound.
Photocatalysis offers a pathway for redox transformations of mercury. Studies have demonstrated the photocatalytic reduction of Hg(II) to elemental mercury (Hg⁰) using catalysts like titanium dioxide (TiO₂) or polyoxometalates. acs.orgmcgill.ca This process is effective over a wide range of mercury concentrations and can be driven by solar radiation. nih.gov The potential exists to design photocatalytic systems where a this compound compound acts as a semiconductor material itself, or where photocatalysis is used to controllably precipitate or dissolve this compound phases.
Sonochemistry , which uses high-intensity ultrasound to induce chemical reactions, is another emerging methodology. The extreme temperatures and pressures generated during acoustic cavitation can drive unique synthetic pathways. mdpi.com Sonochemical synthesis has been successfully applied to produce nanoporous materials and calcium phosphate powders. mdpi.comnih.gov Applying this technique to this compound synthesis could lead to the formation of nanostructured materials with high surface areas or novel crystalline phases that are inaccessible through conventional methods.
Furthermore, mechanochemistry , or reactions induced by mechanical grinding, provides a solvent-free route to new compounds and is an area ripe for exploration in the synthesis of complex mercury phosphates. These innovative energy-input methodologies represent a significant frontier for discovering new reactions and materials within the this compound family.
Q & A
Q. What are the established methods for synthesizing mercury phosphate compounds, and how can researchers ensure reproducibility?
this compound synthesis typically involves controlled reactions between mercury salts (e.g., Hg(NO₃)₂) and phosphate sources (e.g., Na₂HPO₄) under acidic or neutral conditions. To ensure reproducibility:
- Use high-purity reagents and standardized protocols for stoichiometric ratios.
- Monitor pH and temperature rigorously, as these parameters influence crystal structure and purity.
- Characterize products using X-ray diffraction (XRD) and spectroscopic techniques (e.g., FTIR) to confirm phase identity .
- Document procedural details, including reaction times and purification steps, to align with peer-reviewed reporting standards .
Q. How can researchers quantify phosphate concentrations in mercury-contaminated environmental samples?
Spectrophotometric methods using colorimetric assays (e.g., molybdenum-blue or vanadate-molybdate) are standard:
- Prepare calibration curves with phosphate standards (e.g., 4.00×10⁻⁵ M to 4.00×10⁻⁴ M) and measure absorbance at 595–880 nm .
- Account for matrix effects by spiking samples with known phosphate concentrations and validating recovery rates.
- Use statistical tools (e.g., LINEST in Excel) to calculate slopes, intercepts, and confidence intervals for accurate quantification .
Advanced Research Questions
Q. What experimental designs are effective for studying mercury-phosphate interactions in aquatic ecosystems?
Factorial designs allow systematic evaluation of environmental variables:
- Use a 3×2×2 factorial approach (e.g., varying nitrogen, phosphorus, and salinity levels) to simulate eutrophic conditions and assess mercury methylation rates .
- Monitor redox potential and interstitial water chemistry to track phosphate-driven changes in mercury bioavailability.
- Combine field-collected soil cores with controlled lab incubations to replicate natural redox gradients .
Q. How can researchers resolve discrepancies between phosphate quantification methods (e.g., Rigler bioassay vs. spectrophotometry)?
Methodological inconsistencies often arise from sample preparation:
- Filtered vs. unfiltered samples : Spectrophotometric methods may include particulate phosphorus, overestimating bioavailable phosphate compared to bioassays .
- Acidification effects : Vanadate-molybdate reagents release bound phosphorus, inflating dissolved reactive phosphate (DRP) measurements .
- Validate methods with interlaboratory comparisons and standard reference materials (SRMs) to harmonize datasets .
Q. What statistical approaches are recommended for analyzing conflicting data on mercury-phosphate speciation?
- Apply principal component analysis (PCA) to identify covarying factors (e.g., pH, organic matter) influencing speciation.
- Use response surface methodology (RSM) to optimize detection thresholds for mercury-phosphate complexes in multi-variable systems .
- Report uncertainties using error propagation models, especially when extrapolating lab results to field conditions .
Methodological Guidance Tables
Table 1 : Key Parameters for Phosphate Quantification in Mercury-Contaminated Samples
| Parameter | Recommended Range/Technique | Source |
|---|---|---|
| Calibration Standards | 4.00×10⁻⁵ M – 4.00×10⁻⁴ M | |
| Absorbance Wavelength | 595 nm (Bradford) / 880 nm (Mo-blue) | |
| Statistical Validation | LINEST for slope, R², and 95% CI |
Table 2 : Experimental Design for Mercury-Phosphate Interaction Studies
| Variable | Levels Tested | Application |
|---|---|---|
| Nitrogen (N) | NO₃⁻, NH₄⁺, None | Simulate eutrophic fluxes |
| Phosphorus (P) | PO₄³⁻ addition vs. None | Assess P-limitation |
| Salinity | 0 ppt, 2.5 ppt | Estuarine environments |
| Source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
